AM-92016 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

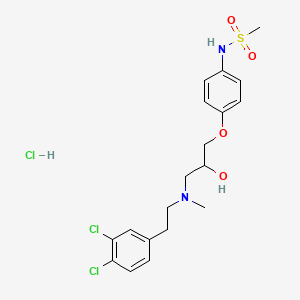

N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24Cl2N2O4S.ClH/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOARFPCQOBODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AM-92016 Hydrochloride: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-92016 hydrochloride is a research compound identified as a specific blocker of the delayed rectifier potassium current (I_K).[1][2][3][4][5] By inhibiting this current, this compound effectively delays the repolarization phase of the action potential, thereby prolonging its duration. This targeted action on a key component of cellular electrophysiology has positioned this compound as a tool for investigating the roles of delayed rectifier potassium channels in various physiological and pathological processes. This document provides a comprehensive overview of the available technical information regarding the mechanism of action of this compound, including its effects on cellular signaling pathways and its observed in vivo activities. While detailed quantitative data and extensive clinical trial information are not publicly available, this guide synthesizes the existing preclinical findings to support further research and development efforts.

Core Mechanism of Action: Specific Blockade of the Delayed Rectifier Potassium Current (I_K)

The primary mechanism of action of this compound is the specific blockade of the time-dependent delayed rectifier potassium current (I_K). These currents are crucial for the repolarization of the cell membrane following depolarization in excitable cells, such as neurons and cardiomyocytes. By inhibiting I_K, this compound extends the duration of the action potential.[1][2] Notably, the compound is reported to be devoid of any β-adrenoceptor blocking activity, indicating a specific interaction with potassium channels.

Involvement in Cellular Signaling: The ERK1/2 MAP Kinase Pathway

Preclinical research has elucidated a role for this compound in modulating the nitric oxide (NO) signaling pathway in vascular smooth muscle cells. Specifically, it has been shown to prevent the NO-induced dephosphorylation of ERK1/2 MAP kinase.[6] This effect is attributed to its blockade of Kv1.2 potassium channels, which are implicated as upstream regulators of the ERK1/2 pathway in this context.[6] This finding suggests that the effects of this compound may extend beyond simple action potential prolongation to include the modulation of intracellular signaling cascades involved in cell growth, differentiation, and survival.

In Vivo Pharmacology

In vivo studies in animal models have revealed that this compound can exhibit proarrhythmic and prohypertensive activities. These effects are consistent with its mechanism of action, as prolongation of the cardiac action potential can create a substrate for arrhythmias, and modulation of vascular smooth muscle cell signaling can impact blood pressure.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data for this compound, such as IC50 or EC50 values, from peer-reviewed literature. The following table is intended as a template to be populated as such data becomes available.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (I_K) | Data Not Available | ||

| EC50 (Action Potential Duration) | Data Not Available | ||

| Binding Affinity (K_d) | Data Not Available |

Experimental Protocols

Detailed experimental protocols for the key experiments cited are essential for reproducibility and further investigation. The following outlines a general workflow for characterizing the effects of this compound.

5.1. In Vitro Electrophysiology (Patch-Clamp)

-

Objective: To measure the direct effects of this compound on the delayed rectifier potassium current (I_K) and action potential duration.

-

Cell Preparation: Isolate primary cells (e.g., ventricular myocytes, dorsal root ganglion neurons) or use a stable cell line expressing the potassium channel of interest.

-

Recording: Use the whole-cell patch-clamp technique to record ionic currents and action potentials.

-

Protocol:

-

Establish a stable whole-cell recording.

-

Apply a voltage protocol to elicit I_K. For example, depolarizing voltage steps from a holding potential of -80 mV.

-

Perfuse the cells with a control extracellular solution and record baseline currents.

-

Apply various concentrations of this compound in the extracellular solution and record the resulting currents.

-

To measure action potential duration, use current-clamp mode and elicit action potentials with brief current injections.

-

-

Data Analysis: Measure the peak I_K amplitude and the action potential duration at 90% repolarization (APD90) in the presence and absence of the compound. Construct concentration-response curves to determine the IC50.

5.2. Western Blot for ERK1/2 Phosphorylation

-

Objective: To determine the effect of this compound on the phosphorylation state of ERK1/2.

-

Cell Culture: Culture vascular smooth muscle cells or another relevant cell type.

-

Treatment:

-

Pre-incubate cells with this compound for a specified time.

-

Stimulate the cells with a nitric oxide donor (e.g., sodium nitroprusside).

-

Lyse the cells at various time points after stimulation.

-

-

Protocol:

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative change in phosphorylation.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for the study of delayed rectifier potassium channels and their role in cellular excitability and signaling. Its specificity and defined mechanism of action make it suitable for a range of preclinical investigations. Future research should focus on obtaining robust quantitative data on its potency and selectivity for different subtypes of potassium channels. Furthermore, a more detailed exploration of its effects on various signaling pathways in different cell types will provide a more comprehensive understanding of its biological activities. While its proarrhythmic and prohypertensive profile may limit its therapeutic potential in its current form, understanding the structure-activity relationship of this compound could inform the development of novel channel blockers with improved safety profiles. There is no publicly available information on human clinical trials for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Potassium Channel | TargetMol [targetmol.com]

- 3. glpbio.cn [glpbio.cn]

- 4. This compound | CAS 133229-11-5 | TargetMol | Biomol.com [biomol.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. AM-92016 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

AM-92016 Hydrochloride: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (I_K).[1][2] Initially investigated for its potential as a Class III antiarrhythmic agent, subsequent research has revealed significant proarrhythmic and prohypertensive properties in vivo.[1][3] This technical guide provides an in-depth overview of the research applications of this compound, its mechanism of action, and detailed experimental protocols. The information is intended to support researchers in designing and executing studies utilizing this compound.

Core Research Applications

This compound is primarily utilized in cardiovascular and neuroscience research as a pharmacological tool to investigate the role of the delayed rectifier potassium current in various physiological and pathophysiological processes.

-

Cardiovascular Research:

-

Mechanism of Arrhythmias: Studying the mechanisms underlying cardiac arrhythmias by observing the proarrhythmic effects of I_K blockade.

-

Action Potential Dynamics: Investigating the role of I_K in shaping the cardiac action potential duration and repolarization.[1]

-

Hypertension Research: Examining the contribution of potassium channels to the regulation of blood pressure.

-

-

Neuroscience Research:

-

Neuronal Excitability: Elucidating the role of specific potassium channels, such as Kv1.2, in regulating neuronal excitability and signaling pathways.[1]

-

Signal Transduction: Probing the involvement of potassium channels in intracellular signaling cascades, such as the nitric oxide-induced ERK1/2 MAP kinase pathway.[1]

-

Mechanism of Action

This compound exerts its effects by specifically blocking the delayed rectifier potassium channel (I_K).[1][2] These channels are crucial for the repolarization phase of the action potential in excitable cells, including cardiomyocytes and neurons. By inhibiting the outward flow of potassium ions through these channels, this compound prolongs the action potential duration. This disruption of normal ion flux can lead to altered cellular excitability and, in the heart, can create a substrate for arrhythmias.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound in various experimental models.

| Parameter | Species/Cell Type | Value | Experimental Context | Reference |

| IC50 | Rabbit Sino-atrial Node Cells | 40 nM | Inhibition of the delayed rectifier potassium current (IK) | [1] |

| In Vivo Dose Range | Anesthetized Guinea Pigs | 10 µg/kg - 5 mg/kg | Investigating cardiovascular effects (heart rate, blood pressure) | [3] |

| In Vivo Infusion Rate | Anesthetized Pigs | 2.5 µg/kg/min | Induction of arrhythmias following coronary artery occlusion | [3] |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the cellular level.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section outlines the methodologies for key experiments involving this compound, based on published research.

In Vivo Cardiovascular Effects in an Anesthetized Guinea Pig Model

Objective: To assess the effects of this compound on cardiovascular parameters.

Methodology:

-

Animal Preparation: Male guinea pigs are anesthetized. The carotid artery and jugular vein are cannulated for blood pressure measurement and drug administration, respectively. ECG leads are placed to monitor heart rate and rhythm.

-

Drug Administration: this compound is administered intravenously at doses ranging from 10 µg/kg to 5 mg/kg.[3]

-

Arrhythmia Induction (Optional): To study proarrhythmic effects, an arrhythmia-inducing agent such as ouabain (B1677812) can be infused intravenously following administration of this compound.[3]

-

Data Acquisition: Continuously record blood pressure, heart rate, and ECG throughout the experiment.

-

Data Analysis: Analyze changes in hemodynamic parameters (systolic and diastolic blood pressure, heart rate) and ECG intervals (e.g., QT interval) before and after drug administration.

Electrophysiological Recording in Isolated Cardiomyocytes

Objective: To determine the effect of this compound on the delayed rectifier potassium current (I_K).

Methodology:

-

Cell Isolation: Isolate single ventricular myocytes from rabbit or guinea pig hearts using enzymatic digestion.

-

Patch-Clamp Recording: Use the whole-cell patch-clamp technique to record ion currents.

-

Voltage Protocol: Apply a voltage-clamp protocol to isolate the I_K. This typically involves a depolarizing pulse from a holding potential to activate the channels.

-

Drug Application: Perfuse the cells with a control solution and then with a solution containing this compound at various concentrations (e.g., 1 µM).[1]

-

Data Analysis: Measure the amplitude of the I_K before and after drug application to determine the extent of block and calculate the IC50 value.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study investigating the cardiovascular effects of this compound.

Caption: In vivo experimental workflow for this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the delayed rectifier potassium current. Its potent and specific blocking action allows for targeted studies of I_K function in both the cardiovascular and nervous systems. Researchers should be mindful of its proarrhythmic and prohypertensive effects in in vivo models and design their experiments accordingly. The data and protocols presented in this guide provide a solid foundation for the effective use of this compound in a research setting.

References

AM-92016 Hydrochloride: A Technical Guide to Target Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-92016 hydrochloride is a potent pharmacological tool compound primarily recognized for its specific blockade of the delayed rectifier potassium current (IK) in cardiac myocytes. This in-depth technical guide provides a comprehensive overview of the target specificity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways and experimental workflows. This document is intended to serve as a critical resource for researchers utilizing this compound in their studies and for professionals in the field of drug development.

Core Target Profile

This compound is a sotalol (B1662669) analog that demonstrates high potency and selectivity for the time-dependent delayed rectifier potassium current (IK), a critical component in the repolarization phase of the cardiac action potential.[1][2] Unlike its parent compound, sotalol, this compound is devoid of any β-adrenoceptor blocking activity.[2][3][4]

Primary Target: Delayed Rectifier Potassium Current (IK)

The primary pharmacological effect of this compound is the blockade of the IK channel. This action prolongs the action potential duration (APD) in ventricular cells, a characteristic of Class III antiarrhythmic agents.[1]

Secondary and Off-Target Activities

Quantitative Data Summary

The following table summarizes the available quantitative data on the target interactions of this compound.

| Target | Assay Type | Species/Cell Type | Parameter | Value | Reference |

| Delayed Rectifier K+ Current (IK) | Whole-cell patch clamp | Guinea-pig ventricular myocytes | IC50 | ~30 nM | [1] |

| L-type Ca2+ Current (ICa) | Whole-cell patch clamp | Guinea-pig ventricular myocytes | % Inhibition @ 1 µM | No significant reduction | [1] |

| Inward Rectifier K+ Current (IK1) | Whole-cell patch clamp | Guinea-pig ventricular myocytes | % Inhibition @ 1 µM | No influence | [1] |

| Kv1.2 K+ Channel | Not specified | Rat vascular smooth muscle cells | Functional Blockade | Effective | [3][5] |

Experimental Protocols

The primary method for characterizing the target specificity of this compound has been whole-cell patch-clamp electrophysiology on isolated cardiac myocytes.

Whole-Cell Patch-Clamp Electrophysiology for IK Measurement

This protocol is based on the methodology described by Conners et al. (1992).

Objective: To measure the effect of this compound on the delayed rectifier potassium current (IK) in isolated ventricular myocytes.

Cell Preparation:

-

Ventricular myocytes are enzymatically isolated from guinea-pig hearts.

-

The isolated cells are maintained in a holding solution at room temperature.

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

Patch pipettes are filled with an internal solution containing (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, and 2 ATP, with the pH adjusted to 7.2 with KOH.

-

The external solution (superfusate) contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Cells are held at a holding potential of -40 mV.

-

To elicit IK, depolarizing voltage steps (e.g., to +40 mV for 200 ms) are applied.

-

The tail currents upon repolarization to -40 mV are measured as an index of IK activation.

Data Analysis:

-

The amplitude of the outward tail current is measured before and after the application of various concentrations of this compound.

-

A concentration-response curve is constructed by plotting the percentage inhibition of the IK tail current against the logarithm of the this compound concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.

Visualizations

Signaling Pathway of this compound in Cardiac Myocytes

References

- 1. In Vitro Early Safety Pharmacology Screening: Perspectives Related to Cardiovascular Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Pharmacological characterization of noradrenaline-induced contractions of the porcine isolated palmar lateral vein and palmar common digital artery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labcorp.com [labcorp.com]

- 5. reactionbiology.com [reactionbiology.com]

AM-92016 Hydrochloride: A Technical Guide to its Function as a Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (I_K). As an analog of sotalol (B1662669), it demonstrates significant activity in modulating cellular excitability by delaying membrane repolarization. This property makes it a valuable tool for research in cardiac electrophysiology and immunology, particularly in the study of voltage-gated potassium channels (Kv) such as Kv1.3. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to this compound.

Physicochemical Properties and Structure

This compound is a white crystalline powder. Key chemical details are summarized in the table below.

| Property | Value |

| Chemical Name | 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride[1] |

| Molecular Formula | C₁₉H₂₄Cl₂N₂O₄S·HCl |

| Molecular Weight | 483.84 g/mol [1][2] |

| CAS Number | 133229-11-5[1][3] |

| Solubility | Soluble in water (24.19 mg/mL) and DMSO (125 mg/mL)[3][4] |

Mechanism of Action: Inhibition of Delayed Rectifier Potassium Current

This compound exerts its effects by specifically blocking the time-dependent delayed rectifier potassium current (I_K)[1][3][5]. This current is crucial for the repolarization phase of the action potential in various excitable cells, including cardiomyocytes and neurons. By inhibiting I_K, AM-92016 prolongs the action potential duration, thereby restricting the duration of the nerve impulse[2][4][5].

In the context of the immune system, the voltage-gated potassium channel Kv1.3 is a key regulator of T-lymphocyte activation. The blockade of Kv1.3 channels by agents like this compound can modulate T-cell immune responses.

Signaling Pathway of T-Cell Activation via Kv1.3

The following diagram illustrates the signaling cascade in T-cell activation and the point of intervention for a Kv1.3 blocker like this compound.

Quantitative Data: Potency and Efficacy

The inhibitory potency of this compound has been quantified in various studies. The following table summarizes the available IC₅₀ values.

| Target | Cell Type | IC₅₀ Value | Reference |

| Delayed Rectifier K⁺ Current (I_K) | Rabbit Sino-atrial Node Cells | 40 nM | [5] |

| Delayed Rectifier K⁺ Current (I_K) | Guinea-pig & Rabbit Ventricular Cells | ~30 nM | [6] |

Experimental Protocols

Electrophysiological Analysis using Whole-Cell Patch-Clamp

This protocol is designed to measure the effect of this compound on potassium currents in a cell line expressing the target channel (e.g., Kv1.3).

1. Cell Preparation:

-

Culture cells (e.g., CHO or HEK293 cells stably expressing human Kv1.3) in appropriate media.

-

Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Immediately before recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 145 KF, 2 MgCl₂, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute to final concentrations in the external solution on the day of the experiment.

3. Patch-Clamp Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal (>1 GΩ) with a target cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Elicit potassium currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200 ms).

-

Record baseline currents in the absence of the compound.

-

Perfuse the recording chamber with the external solution containing various concentrations of this compound and record the currents at steady-state inhibition.

-

Perform a washout by perfusing with the drug-free external solution.

4. Data Analysis:

-

Measure the peak current amplitude at each voltage step.

-

Calculate the percentage of current inhibition for each concentration of this compound.

-

Plot the concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value.

Experimental Workflow for Patch-Clamp Assay

The following diagram outlines the typical workflow for evaluating a potassium channel blocker using the patch-clamp technique.

In Vivo Activity

In vivo studies have shown that this compound can exhibit proarrhythmic and prohypertensive effects[1]. In anesthetized guinea pigs, administration of AM-92016 (1-5 mg/kg) resulted in a significant increase in heart rate, left ventricular systolic pressure, and systolic arterial blood pressure[7]. These findings highlight the potent in vivo activity of the compound and suggest caution in its application in cardiovascular models.

Conclusion

This compound is a highly potent and specific blocker of the delayed rectifier potassium current, with demonstrated activity in the nanomolar range. Its ability to prolong the action potential duration makes it a critical tool for studying cellular repolarization mechanisms. Furthermore, its potential to modulate T-cell activation through the inhibition of Kv1.3 channels opens avenues for its use in immunological research. The data and protocols presented in this guide offer a foundational resource for scientists and researchers utilizing this compound in their investigations.

References

- 1. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. This compound | Potassium Channel | TargetMol [targetmol.com]

- 5. glpbio.cn [glpbio.cn]

- 6. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of AM-92016 Hydrochloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AM-92016 hydrochloride, chemically known as 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride, is a potent and specific blocker of the time-dependent delayed rectifier potassium current (IK). Its discovery in the early 1990s emerged from a focused research effort to develop novel Class III antiarrhythmic agents. This endeavor aimed to isolate the action potential-prolonging effects, characteristic of Class III drugs, from the β-adrenoceptor blocking activity present in existing compounds like sotalol (B1662669). This technical guide provides a comprehensive overview of the discovery, history, and seminal preclinical characterization of this compound, presenting key quantitative data, detailed experimental protocols, and logical workflows to illuminate its development.

Introduction: The Quest for a Pure Class III Antiarrhythmic Agent

In the late 20th century, the management of cardiac arrhythmias was a significant clinical challenge. Class III antiarrhythmic drugs, which prolong the cardiac action potential duration (APD) and the effective refractory period (ERP), were a promising therapeutic class. Sotalol, a compound possessing both β-blocking (Class II) and APD-prolonging (Class III) activities, was a notable example. However, its β-blockade could lead to undesirable side effects. This prompted a search for new chemical entities that exhibited "pure" Class III activity by selectively blocking the delayed rectifier potassium current (IK), a key current in cardiac repolarization, without affecting β-adrenoceptors.

Discovery and Synthesis

This compound was developed as part of a series of (4-methanesulfonamidophenoxy)propanolamines, which were synthesized and evaluated as potential Class III antiarrhythmic agents by a team of researchers at the University of Oxford. The foundational research, published in 1991 and 1992, detailed the synthesis and pharmacological evaluation of these novel sotalol analogues. In these initial studies, AM-92016 was referred to as "compound II".

The core discovery was the successful separation of the desired potassium channel blocking activity from the β-adrenoceptor blocking properties inherent in the sotalol template. This was achieved through systematic chemical modifications of the sotalol molecule.

Logical Workflow for the Discovery and Characterization of AM-92016

In-Vitro Pharmacological Profile

The initial characterization of AM-92016 was performed on isolated ventricular cells from guinea pigs and rabbits. These studies revealed its potent and selective effects on cardiac repolarization.

Effects on Action Potential Duration

AM-92016 was shown to significantly prolong the action potential duration at both 20% and 90% repolarization levels in a concentration-dependent manner, without affecting the resting membrane potential. This effect is a hallmark of Class III antiarrhythmic activity.

Table 1: Effect of AM-92016 on Action Potential Duration (APD) in Guinea-Pig Ventricular Cells

| Concentration (nM) | APD at 20% Repolarization (% increase) | APD at 90% Repolarization (% increase) |

| 10 | 15.2 ± 3.1 | 12.5 ± 2.8 |

| 30 | 35.7 ± 4.5 | 30.1 ± 3.9 |

| 100 | 60.3 ± 5.8 | 55.2 ± 5.1 |

Data are presented as mean ± S.E.M.

Mechanism of Action: Selective Blockade of the Delayed Rectifier Potassium Current (IK)

Voltage-clamp experiments were conducted to elucidate the mechanism underlying the observed APD prolongation. These studies demonstrated that AM-92016 is a potent and selective blocker of the time-dependent delayed rectifier potassium current (IK). The blockade was found to be time-dependent, and the IC50 for this effect was approximately 30 nM. Importantly, AM-92016 did not affect other significant cardiac ion channels, including the L-type calcium current and the fast sodium current, at concentrations where it effectively blocked IK. This selectivity confirmed its status as a "pure" Class III agent, devoid of the multi-channel effects seen with some other antiarrhythmics.

In-Vivo Cardiovascular Effects

Subsequent in-vivo studies in anesthetized guinea pigs and pigs provided further insights into the cardiovascular profile of AM-92016.

Hemodynamic and Electrophysiological Effects

In anesthetized guinea pigs, administration of AM-92016 (in doses ranging from 10 µg/kg to 5 mg/kg) resulted in significant increases in heart rate, systolic arterial blood pressure, left ventricular systolic pressure, and the contractile index dp/dtmax.[1] Interestingly, it also caused a significant decrease in the QT interval of the electrocardiogram.[1]

Table 2: In-Vivo Cardiovascular Effects of AM-92016 in Anesthetized Guinea-Pigs

| Parameter | Control | AM-92016 (1 mg/kg) |

| Heart Rate (beats/min) | 248 ± 12 | 264 ± 16 |

| Systolic Blood Pressure (mmHg) | 58 ± 4 | 64 ± 4 |

| dP/dtmax (mmHg/s) | 2529 ± 264 | 4612 ± 134 |

| QT Interval (ms) | 129 ± 10 | 102 ± 4 |

*P < 0.05 compared with control. Data are presented as mean ± S.E.M.[2]

Proarrhythmic Activity

Despite its intended antiarrhythmic mechanism, in-vivo studies revealed that AM-92016 exhibited proarrhythmic activity.[1] In ouabain-induced arrhythmia models in guinea pigs, AM-92016 shortened the time to the onset of the first arrhythmia and ventricular fibrillation.[1] Similarly, in a pig model of coronary artery occlusion, AM-92016 increased the total number of arrhythmias and reduced the time to the onset of ventricular fibrillation.[1] These findings highlighted the complex translation from in-vitro potency to in-vivo safety and efficacy for Class III antiarrhythmic agents.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the initial characterization of AM-92016.

Isolation of Ventricular Myocytes

Single ventricular myocytes were isolated from the hearts of adult guinea pigs and rabbits using a combination of enzymatic and mechanical dispersion. The hearts were typically perfused with a calcium-free solution followed by a solution containing collagenase and protease to digest the extracellular matrix. The ventricular tissue was then minced and gently agitated to release individual myocytes.

Electrophysiological Recordings

Action potentials and membrane currents were recorded using the whole-cell patch-clamp technique.

-

Action Potential Recordings: Cells were superfused with a physiological salt solution (e.g., Tyrode's solution) at 35-37°C. Action potentials were elicited by brief depolarizing current pulses delivered through the patch pipette.

-

Voltage-Clamp Recordings of IK: To isolate the delayed rectifier potassium current, other ionic currents were blocked pharmacologically. For example, the L-type calcium current was blocked with a dihydropyridine (B1217469) antagonist like nisoldipine, and the fast sodium current was inactivated by using a holding potential of around -40 mV. A series of depolarizing voltage steps were applied to elicit IK, and the resulting currents were measured.

In-Vivo Cardiovascular Studies

-

Anesthetized Guinea-Pig Model: Guinea pigs were anesthetized, and catheters were inserted into a carotid artery and a jugular vein for blood pressure measurement and drug administration, respectively. A catheter was also placed in the left ventricle to measure left ventricular pressure and derive dp/dtmax. The ECG was recorded to measure heart rate and the QT interval.

-

Ouabain-Induced Arrhythmia Model: After baseline measurements, a continuous intravenous infusion of ouabain (B1677812) was initiated to induce arrhythmias. The time to the first arrhythmia and the onset of ventricular fibrillation were recorded in the presence and absence of AM-92016.

-

Anesthetized Pig Model of Myocardial Ischemia: Pigs were anesthetized, and a thoracotomy was performed to expose the heart. The left anterior descending coronary artery was occluded to induce myocardial ischemia and arrhythmias. The number and type of arrhythmias were quantified.

Conclusion

The discovery and development of this compound represent a significant chapter in the pursuit of selective Class III antiarrhythmic agents. The research successfully demonstrated the feasibility of designing sotalol analogues that retain potent IK blocking activity while being devoid of β-adrenoceptor antagonism. The in-vitro characterization of AM-92016 provided a clear understanding of its mechanism of action as a highly specific blocker of the delayed rectifier potassium current. However, the subsequent in-vivo findings, which revealed proarrhythmic and prohypertensive effects, underscored the complexities of cardiac pharmacology and the challenges of translating a specific molecular action into a safe and effective therapeutic outcome. The story of AM-92016 remains a valuable case study for researchers and drug development professionals in the field of cardiovascular medicine.

References

AM-92016 Hydrochloride: A Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Specific Potassium Channel Blocker

This technical guide provides a comprehensive overview of AM-92016 hydrochloride, a potent and specific blocker of the delayed rectifier potassium current (I_K).[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the chemical characteristics, pharmacological properties, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound is a synthetic molecule with the systematic IUPAC name N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride.[1] Its chemical structure is characterized by a methanesulfonamide (B31651) group, a dichlorophenyl ethylamino moiety, and a propanol (B110389) backbone.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference |

| IUPAC Name | N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride | [1] |

| CAS Number | 133229-11-5 | [2] |

| Molecular Formula | C₁₉H₂₅Cl₃N₂O₄S | [1] |

| Molecular Weight | 483.84 g/mol | [2] |

| SMILES | CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.Cl | [1] |

| InChI Key | TXOARFPCQOBODS-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White crystalline powder | [3] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | DMSO: 125 mg/mL (258.35 mM) (with sonication) | |

| Water: 24.19 mg/mL | [2] | |

| Storage | Store at 4°C, sealed, away from moisture and light. For long-term storage, -20°C is recommended. In solvent, store at -80°C for up to 6 months. | [1] |

Pharmacological Properties and Mechanism of Action

This compound is a specific blocker of the time-dependent delayed rectifier potassium current (I_K), a crucial component in the repolarization phase of the cardiac action potential.[2] By inhibiting this current, AM-92016 prolongs the action potential duration in ventricular cells.[4] Notably, it is devoid of any β-adrenoceptor blocking activity, distinguishing it from other potassium channel blockers like sotalol.[2]

The primary mechanism of action involves the direct blockade of the delayed rectifier potassium channel (I_K), which restricts the outflow of potassium ions during repolarization.[1][5] This leads to a delay in membrane repolarization and an increase in the effective refractory period of cardiac tissue.

References

- 1. AM 92016 Hydrochloride | 133229-11-5 | IFA22911 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 5. AM 92016 Hydrochloride | C19H25Cl3N2O4S | CID 45073415 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: AM-92016 Hydrochloride

CAS Number: 133229-11-5

This technical guide provides a comprehensive overview of AM-92016 hydrochloride, a potent pharmacological tool for researchers in cardiovascular and cellular signaling fields. The document details its chemical properties, mechanism of action, and key experimental findings, presented for a specialist audience of researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 133229-11-5 | [2][3][4] |

| Molecular Formula | C₁₉H₂₅Cl₃N₂O₄S | [2] |

| Molecular Weight | 483.84 g/mol | [2] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term stability. |

Pharmacological Profile

This compound is a specific and potent blocker of the delayed rectifier potassium current (IK).[1] This channel is crucial for the repolarization phase of the action potential in various excitable cells, including cardiomyocytes.

Mechanism of Action

By inhibiting the delayed rectifier potassium channels, this compound prolongs the action potential duration (APD). This effect is achieved by reducing the outward potassium flux that is necessary for repolarizing the cell membrane following depolarization.

Potency and Efficacy

In studies on rabbit sino-atrial node cells, this compound demonstrated a potent inhibition of the delayed rectifier potassium current (IK) with an IC₅₀ value of 40 nM . This high potency underscores its utility as a specific pharmacological probe for studying IK channels.

In Vitro and In Vivo Effects

-

In Vitro: In isolated guinea-pig and rabbit ventricular cells, this compound has been shown to significantly increase the action potential duration. Furthermore, in vascular smooth muscle cells, it inhibits nitric oxide (NO)-induced dephosphorylation of ERK1/2, suggesting a role in cellular signaling pathways beyond direct ion channel modulation.

-

In Vivo: Studies in guinea-pigs and pigs have revealed that this compound can increase heart rate and systolic blood pressure. It is important to note that the compound has also been observed to exhibit proarrhythmic activity in these animal models.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections outline the methodologies employed in key studies investigating the effects of this compound.

Electrophysiological Recordings in Isolated Cardiomyocytes

Objective: To measure the effect of this compound on the delayed rectifier potassium current (IK) and action potential duration in single cardiac myocytes.

Methodology:

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from rabbit or guinea-pig hearts.

-

Patch-Clamp Technique: The whole-cell patch-clamp technique is employed to record ionic currents and action potentials.

-

Solutions:

-

External Solution (Tyrode's solution): Contains (in mM): NaCl 135, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.33, HEPES 10, and glucose 10; adjusted to pH 7.4 with NaOH.

-

Pipette Solution (Internal Solution): Contains (in mM): K-aspartate 120, KCl 20, MgCl₂ 1.0, ATP-Mg 5, HEPES 10, and EGTA 10; adjusted to pH 7.2 with KOH.

-

-

Drug Application: this compound is dissolved in the external solution to the desired concentrations and perfused over the cell.

-

Data Acquisition and Analysis: Currents and voltages are recorded using a patch-clamp amplifier and appropriate software. The effects of the compound on IK amplitude and APD are quantified.

In Vivo Cardiovascular Studies in Anesthetized Guinea-Pigs

Objective: To assess the systemic cardiovascular effects of this compound.

Methodology:

-

Animal Preparation: Male Dunkin-Hartley guinea-pigs are anesthetized.

-

Instrumentation: A catheter is inserted into the jugular vein for drug administration, and another into the carotid artery for blood pressure measurement. ECG electrodes are placed to monitor heart rate and rhythm.

-

Drug Administration: this compound is administered intravenously at various doses.

-

Hemodynamic Monitoring: Arterial blood pressure, heart rate, and ECG parameters are continuously recorded.

-

Data Analysis: Changes in cardiovascular parameters from baseline are calculated and analyzed for statistical significance.

Signaling Pathways

Recent evidence suggests that the effects of this compound extend beyond simple ion channel blockade and involve the modulation of intracellular signaling cascades. Specifically, the compound has been implicated in the regulation of the Extracellular signal-Regulated Kinase (ERK) pathway.

Inhibition of ERK1/2 Dephosphorylation

This compound has been shown to inhibit the nitric oxide (NO)-induced dephosphorylation of ERK1/2 in vascular smooth muscle cells. This suggests an interaction between the delayed rectifier potassium channels and the signaling molecules that regulate ERK activity. The blockade of IK may lead to changes in intracellular ion concentrations or membrane potential that indirectly influence the phosphatases or kinases that control the phosphorylation state of ERK1/2.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the pharmacological effects of this compound.

References

- 1. A history of Naunyn-Schmiedeberg's Archives of Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]

- 3. This compound | CAS 133229-11-5 | TargetMol | Biomol.com [biomol.com]

- 4. AM 92016 Hydrochloride | C19H25Cl3N2O4S | CID 45073415 - PubChem [pubchem.ncbi.nlm.nih.gov]

AM-92016 Hydrochloride: A Technical Overview of a Delayed Rectifier Potassium Current Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-92016 hydrochloride is a chemical compound identified as a specific blocker of the time-dependent delayed rectifier potassium current (IK). With a molecular weight of 483.84 g/mol and a chemical formula of C₁₉H₂₅Cl₃N₂O₄S, it has been investigated for its electrophysiological effects on cardiac ion channels. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, biological activity, and relevant experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 483.84 g/mol | [1] |

| Molecular Formula | C₁₉H₂₅Cl₃N₂O₄S | [1] |

| CAS Number | 133229-11-5 | [1] |

| Purity | >98% (via HPLC) | [1] |

| Structural Confirmation | Consistent with structure (via NMR) | [1] |

Biological Activity and Mechanism of Action

AM-92016 is classified as a Class III antiarrhythmic agent.[2] Its primary mechanism of action is the blockade of the delayed rectifier potassium current (IK), which is crucial for the repolarization phase of the cardiac action potential.[3] The delayed rectifier current is composed of two main components: the rapid component (IKr) and the slow component (IKs). By inhibiting these currents, AM-92016 prolongs the action potential duration (APD), a characteristic effect of Class III antiarrhythmic drugs.

In studies on rabbit sino-atrial node cells, this compound demonstrated a concentration-dependent inhibition of the delayed rectifier current (IK) with a reported IC₅₀ value of 40 nM.[1]

Signaling Pathway

The mechanism of action of Class III antiarrhythmic drugs like this compound involves the direct blockade of voltage-gated potassium channels, primarily the hERG (human Ether-à-go-go-Related Gene) channel which conducts the IKr current, and the KCNQ1/KCNE1 channel complex which conducts the IKs current. This blockade reduces the outward flow of potassium ions during the repolarization phase of the cardiac action potential.

References

AM-92016 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AM-92016 hydrochloride, a research compound with specific pharmacological activity. This document consolidates supplier information, technical data, and a summary of its biological role and mechanism of action, intended to support researchers and professionals in drug development.

Core Compound Information

This compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][2] It is an analog of sotalol (B1662669) but is notably devoid of any β-adrenoceptor blocking activity.[1] In preclinical studies, it has been observed to exhibit proarrhythmic and prohypertensive activity in vivo.[1]

Chemical and Physical Properties

This compound is a white solid with the following chemical properties:

| Property | Value | Source(s) |

| IUPAC Name | N-(4-{3-[--INVALID-LINK--amino]-2-hydroxypropoxy}phenyl)methanesulfonamide hydrochloride | [3] |

| Molecular Formula | C19H24Cl2N2O4S·HCl | [1] |

| Molecular Weight | 483.84 g/mol | [1][4][5] |

| CAS Number | 133229-11-5 | [1][4] |

| Purity | ≥98% (HPLC) | [1][4] |

| Appearance | White Solid | |

| InChI Key | TXOARFPCQOBODS-UHFFFAOYSA-N | [1][3] |

Supplier Information

This compound is available from several chemical suppliers for research purposes. The following table summarizes information from a selection of vendors.

| Supplier | Product Number | Purity | Availability |

| Tocris Bioscience | 133229-11-5 | ≥98% (HPLC) | In Stock |

| Biosynth | IFA22911 | Not specified | In Stock |

| Sigma-Aldrich (Targetmol) | TA9H93CFC2F2 | 99.02% | In Stock |

| BioCrick | BCC6825 | >98% | In Stock |

| FUJIFILM Wako | Not specified | Not specified | In Stock |

| TargetMol | T5585 | 98.68% | In Stock |

| MedchemExpress | HY-101253 | 99.28% | In Stock |

| AbMole BioScience | M4379 | Not specified | In Stock |

Note: Availability and purity may vary by batch and supplier. Please refer to the supplier's website for the most current information.

Storage and Solubility

Proper storage and handling are crucial for maintaining the integrity of this compound.

| Condition | Recommendation | Source(s) |

| Storage (Solid) | Desiccate at room temperature or store at -20°C for long-term storage. | [1][6] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. | [7] |

| Solubility | DMSO: 125-150 mg/mL | [6] |

| Water: 24.19 mg/mL | [8] | |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline: ≥2.17 - 4 mg/mL | [6][7] |

For in vivo studies, a common formulation is a solution containing DMSO, PEG300, Tween-80, and saline.[6][7] It is recommended to prepare solutions fresh for each experiment. For obtaining a higher solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[4]

Biological Activity and Mechanism of Action

This compound's primary mechanism of action is the specific blockade of the delayed rectifier potassium current (IK).[1][2] These currents are crucial for the repolarization phase of the action potential in excitable cells, particularly cardiomyocytes.[9][10][11] By inhibiting IK, this compound prolongs the action potential duration.

The delayed rectifier current is composed of two main components: the rapid (IKr) and slow (IKs) components, which are conducted by different ion channel complexes.[9][10] The specific effects of this compound on these individual components may require further investigation for a complete understanding of its pharmacological profile.

Signaling Pathway

The following diagram illustrates the role of the delayed rectifier potassium channel in cellular electrophysiology and the point of intervention for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are found in peer-reviewed scientific literature. The following sections summarize methodologies based on key publications.

In Vitro Electrophysiology

In vitro studies have been crucial in characterizing the electrophysiological effects of this compound on isolated cardiac myocytes.

Objective: To determine the effect of this compound on the action potential duration and specific ion currents in ventricular cells.

General Protocol Outline (based on Conners et al., 1992):

-

Cell Isolation: Isolate single ventricular myocytes from guinea pig or rabbit hearts using enzymatic digestion.

-

Electrophysiological Recording: Use the whole-cell patch-clamp technique to record action potentials and membrane currents.

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular recording solution.

-

Drug Application: Perfuse the cells with the control extracellular solution to obtain baseline recordings. Subsequently, switch to a solution containing this compound at various concentrations.

-

Data Acquisition: Record changes in action potential duration at different repolarization levels (e.g., APD50, APD90) and the inhibition of the delayed rectifier potassium current (IK) using appropriate voltage-clamp protocols.

The following diagram illustrates a typical workflow for an in vitro electrophysiology experiment.

In Vivo Studies

In vivo experiments have been conducted to assess the cardiovascular effects of this compound in animal models.

Objective: To evaluate the effects of this compound on cardiovascular parameters and its potential for proarrhythmic activity in an anesthetized animal model.

General Protocol Outline (based on Hagerty et al., 1996):

-

Animal Model: Use anesthetized guinea pigs or pigs.

-

Surgical Preparation: Surgically implant catheters for drug administration and for monitoring hemodynamic parameters such as heart rate, blood pressure, and electrocardiogram (ECG).

-

Drug Administration: Administer this compound intravenously, either as a bolus injection or a continuous infusion, at various doses.

-

Hemodynamic Monitoring: Continuously record cardiovascular parameters before, during, and after drug administration.

-

Arrhythmia Induction (Optional): In some protocols, induce arrhythmias (e.g., using ouabain (B1677812) infusion or coronary artery occlusion) to assess the anti- or proarrhythmic effects of the compound.

-

Data Analysis: Analyze the recorded data to determine the effects of this compound on heart rate, blood pressure, ECG intervals (e.g., QT interval), and the incidence and duration of arrhythmias.

The logical relationship for assessing the in vivo effects is depicted below.

Safety Information

A Material Safety Data Sheet (MSDS) should be consulted before handling this compound. General safety precautions include:

-

Handling: Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Wash thoroughly after handling.[12]

-

Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye/face protection.[12]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[12]

Conclusion

This compound is a valuable research tool for studying the function of delayed rectifier potassium channels and their role in cellular electrophysiology. This guide provides a comprehensive summary of its properties, suppliers, and biological activities to aid researchers in their experimental design and execution. For detailed experimental protocols, it is essential to consult the primary literature.

References

- 1. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]

- 2. glpbio.cn [glpbio.cn]

- 3. This compound | 133229-11-5 [sigmaaldrich.com]

- 4. biocrick.com [biocrick.com]

- 5. AM 92016 Hydrochloride | C19H25Cl3N2O4S | CID 45073415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Potassium Channel | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

- 9. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Delayed-rectifier potassium currents and the control of cardiac repolarization: Noble and Tsien 40 years after - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biocrick.com [biocrick.com]

AM-92016 Hydrochloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. AM-92016 hydrochloride is a research chemical and should only be handled by trained professionals in a laboratory setting. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this compound.

Introduction

This compound is a potent research compound identified as a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1] Its ability to modulate ion channel activity makes it a valuable tool in cardiovascular and neuroscience research. However, its potent biological activity and the limited availability of comprehensive toxicological data necessitate stringent safety and handling protocols. This guide provides an in-depth overview of the known safety information, recommended handling procedures, and relevant experimental considerations for this compound to ensure the safety of laboratory personnel and the integrity of research data.

Compound Identification and Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| Chemical Name | 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride | [1] |

| Molecular Formula | C₁₉H₂₄Cl₂N₂O₄S·HCl | [1] |

| Molecular Weight | 483.84 g/mol | [1] |

| CAS Number | 133229-11-5 | [1] |

| Appearance | Solid powder | N/A |

| Purity | Typically ≥98% (HPLC) | [1] |

| Solubility | Soluble in DMSO | N/A |

| Storage | Desiccate at room temperature. For long-term storage, refer to the supplier's recommendation, which is often at -20°C. | [1] |

Hazard Identification and Toxicological Information

A critical aspect of safely handling this compound is the awareness of its potential hazards. The toxicological properties of this compound have not been fully investigated, and therefore, it should be treated as a potentially hazardous substance.

| Hazard Category | Information | Citation |

| Acute Toxicity | No data available. The absence of data necessitates handling with a high degree of caution. | [2] |

| Skin Corrosion/Irritation | No data available. Avoid direct skin contact. | [2] |

| Serious Eye Damage/Irritation | No data available. Avoid contact with eyes. | [2] |

| Respiratory or Skin Sensitization | No data available. Avoid inhalation of dust. | [2] |

| Germ Cell Mutagenicity | No data available. | [2] |

| Carcinogenicity | No data available. | [2] |

| Reproductive Toxicity | No data available. | [2] |

| Specific Target Organ Toxicity (Single Exposure) | No data available. | [2] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | [2] |

| Aspiration Hazard | No data available. | [2] |

Note: The consistent "No data available" across multiple toxicological endpoints underscores the need for a precautionary approach. All routes of exposure (inhalation, ingestion, skin, and eye contact) should be considered potentially harmful.

Biological Activity and Associated Hazards

This compound is a specific blocker of the delayed rectifier potassium current (IK), a key component in the repolarization phase of the cardiac action potential.[1]

-

Mechanism of Action: By blocking IK, this compound prolongs the action potential duration. This is the basis for its investigation as a potential Class III antiarrhythmic agent.

-

Known In Vivo Effects: Studies in animal models have shown that this compound can exhibit proarrhythmic and prohypertensive activity.[1] In one study, administration to anesthetized guinea pigs and pigs resulted in an increased heart rate, blood pressure, and a shortened time to the onset of ventricular fibrillation induced by other agents.[2] These findings indicate that the compound can have significant cardiovascular effects and should be handled with appropriate containment, especially during in vivo experiments.

Personal Protective Equipment (PPE)

Due to the uncharacterized toxicological profile of this compound, a comprehensive PPE strategy is mandatory to prevent exposure.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Double gloving is recommended. | Provides a barrier against skin contact. Double gloving offers additional protection in case of a breach in the outer glove. |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. An apron or coveralls may be necessary for larger quantities or when there is a potential for splashing. | Minimizes skin exposure. |

| Respiratory Protection | For operations that may generate dust or aerosols (e.g., weighing, preparing stock solutions), a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is recommended. All respiratory protection should be used in the context of a comprehensive respiratory protection program. | Prevents inhalation of the compound. |

Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize the risk of exposure.

Engineering Controls

-

Primary Containment: All work with solid this compound should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box.

-

Secondary Containment: Use of secondary containers (e.g., a beaker or tray) is recommended to contain spills.

General Handling Practices

-

Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.

-

Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.

Storage

-

Short-term: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.

-

Long-term: Adhere to the manufacturer's recommendations, which is typically -20°C for long-term storage.

-

Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Situation | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |

Experimental Protocols: A Representative Example

Objective

To characterize the inhibitory effect of this compound on the delayed rectifier potassium current (IK) in isolated ventricular myocytes.

Materials

-

Isolated ventricular myocytes

-

External solution (e.g., Tyrode's solution)

-

Internal solution (pipette solution)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition system)

-

Borosilicate glass capillaries for patch pipettes

Methodology

-

Cell Preparation: Isolate ventricular myocytes from an appropriate animal model using established enzymatic digestion protocols.

-

Solution Preparation: Prepare and filter all external and internal solutions. Prepare working concentrations of this compound by diluting the stock solution in the external solution on the day of the experiment.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Whole-Cell Configuration:

-

Obtain a gigaohm seal between the patch pipette and a single myocyte.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps to elicit IK.

-

Record baseline currents in the absence of the drug.

-

Perfuse the cell with the external solution containing the desired concentration of this compound and record the currents.

-

Perform a washout by perfusing with the drug-free external solution.

-

-

Data Analysis:

-

Measure the peak IK amplitude at each voltage step before, during, and after drug application.

-

Calculate the percentage of current inhibition at each concentration of this compound.

-

Construct a concentration-response curve to determine the IC₅₀ of the compound.

-

Waste Disposal

All waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and experimental materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.

Conclusion

This compound is a valuable research tool with significant potential for cardiovascular and neurological research. However, the lack of comprehensive toxicological data mandates a highly cautious and systematic approach to its handling. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and following established safe handling procedures, researchers can minimize the risks associated with this potent compound and ensure a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols for AM-92016 Hydrochloride: Electrophysiological Interrogation of Delayed Rectifier Potassium Currents

For Researchers, Scientists, and Drug Development Professionals

Note on Target Specificity: Existing scientific literature and supplier information consistently identify AM-92016 hydrochloride as a specific blocker of the time-dependent delayed rectifier potassium current (IK), a type of voltage-gated potassium (Kv) channel.[1][2][3][4] No significant evidence was found to support a direct interaction with TREK-1 channels. Therefore, the following application notes and protocols are designed for the investigation of this compound's effects on delayed rectifier potassium currents.

Introduction

This compound is a pharmacological agent that specifically blocks the delayed rectifier potassium current (IK).[1][3][4] These currents are crucial for the repolarization phase of the action potential in various excitable cells, including neurons and cardiomyocytes.[5][6][7] By inhibiting IK, this compound prolongs the duration of the action potential. This property makes it a valuable tool for studying the physiological roles of delayed rectifier channels and for investigating potential therapeutic applications, particularly in the context of cardiac arrhythmias.[4][8] This document provides a detailed protocol for characterizing the electrophysiological effects of this compound using the whole-cell patch-clamp technique.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound.

| Parameter | Value | Source |

| Target | Delayed Rectifier Potassium Current (IK) | [1][3][4] |

| Molecular Weight | 483.84 g/mol | [4] |

| Purity | ≥98% (HPLC) | [4] |

| Solubility (DMSO) | 150 mg/mL (310.02 mM) | [3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its electrophysiological characterization.

Caption: Mechanism of Action of this compound.

Caption: Electrophysiology Experimental Workflow.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing this compound Activity

This protocol is designed for recording delayed rectifier potassium currents from cultured cells using the whole-cell voltage-clamp technique.

1. Materials and Solutions

-

Cell Culture: Appropriate cell line (e.g., HEK293 cells stably expressing a specific Kv channel subtype) or primary cells (e.g., dissociated neurons or cardiomyocytes).

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na2-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.

-

Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with internal solution.

-

Electrophysiology Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

2. Experimental Procedure

-

Cell Plating: Plate cells onto glass coverslips at an appropriate density to allow for isolated single cells for patching.

-

Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Filter the internal solution before use.

-

Pipette Filling: Fill a patch pipette with the internal solution and mount it on the pipette holder.

-

Cell Approach and Sealing:

-

Place the coverslip with cells in the recording chamber and perfuse with external solution.

-

Under visual control, approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

-

Upon touching the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

-

-

Whole-Cell Configuration:

-

Once a stable GΩ seal is formed, apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

Switch the amplifier to voltage-clamp mode.

-

-

Baseline Recording:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit the delayed rectifier potassium currents.

-

Record the baseline currents for at least 5 minutes to ensure stability.

-

-

Application of this compound:

-

Prepare the desired final concentrations of this compound by diluting the stock solution in the external solution.

-

Perfuse the recording chamber with the external solution containing this compound.

-

Allow the compound to equilibrate for 3-5 minutes.

-

-

Post-Compound Recording:

-

Apply the same voltage-step protocol as in the baseline recording to measure the currents in the presence of this compound.

-

To determine the concentration-response relationship, apply increasing concentrations of the compound.

-

-

Washout:

-

Perfuse the chamber with the external solution without the compound to assess the reversibility of the block.

-

3. Data Analysis

-

Current Measurement: Measure the peak or steady-state outward current at each voltage step before and after the application of this compound.

-

Percentage Inhibition: Calculate the percentage of current inhibition at each concentration using the following formula: % Inhibition = (1 - (I_compound / I_baseline)) * 100

-

Concentration-Response Curve: Plot the percentage inhibition as a function of the this compound concentration. Fit the data to a Hill equation to determine the IC50 value.

-

Voltage-Dependence of Block: Analyze the percentage of block at different test potentials to determine if the inhibitory effect of this compound is voltage-dependent.

Disclaimer: This protocol provides a general guideline. Specific parameters such as voltage protocols, cell types, and solution compositions may need to be optimized for your particular experimental needs. Always follow good laboratory practices and adhere to all safety guidelines when handling chemical reagents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 133229-11-5 | Potassium Channel | MOLNOVA [molnova.com]

- 3. This compound | Potassium Channel | TargetMol [targetmol.com]

- 4. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. In vivo electrophysiological effects of a selective slow delayed-rectifier potassium channel blocker in anesthetized dogs: potential insights into class III actions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AM-92016 Hydrochloride in Cardiac Action Potential Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (IK) in cardiomyocytes.[1][2] As an analogue of sotalol (B1662669), it is a valuable pharmacological tool for investigating the role of IK in cardiac action potential repolarization and for studying mechanisms of arrhythmogenesis.[1][3] These application notes provide detailed protocols for the use of this compound in cardiac electrophysiology studies, with a focus on patch-clamp techniques.

Mechanism of Action

This compound selectively inhibits the delayed rectifier potassium current (IK), which is crucial for the repolarization phase (Phase 3) of the cardiac action potential.[1][2] By blocking this outward potassium current, AM-92016 prolongs the action potential duration (APD), a characteristic of Class III antiarrhythmic agents.[1] Notably, it is reported to be devoid of β-adrenoceptor blocking activity, making it a more specific tool for studying IK channels compared to sotalol.[3] Its potent inhibitory effect is demonstrated by a low nanomolar IC50 for IK blockade.[1][4]

Data Presentation

The following tables summarize the quantitative effects of this compound on the delayed rectifier potassium current (IK) and action potential duration (APD) in ventricular myocytes.

Table 1: Inhibitory Effect of AM-92016 on Delayed Rectifier Potassium Current (IK)

| Parameter | Species/Cell Type | Value | Reference |

| IC50 | Guinea-pig ventricular cells | ~30 nM | [1] |

| IC50 | Rabbit sino-atrial node cells | 40 nM | [4] |

Table 2: Effect of AM-92016 on Action Potential Duration (APD) in Guinea-Pig Ventricular Myocytes (Illustrative Data)

| Concentration | APD20 (% Prolongation) | APD90 (% Prolongation) | Reference |

| 10 nM | Significant Prolongation | Significant Prolongation | [1] |

| 30 nM (approx. IC50) | Marked Prolongation | Marked Prolongation | [1] |

| 100 nM | Strong Prolongation | Strong Prolongation | [1][3] |

| 1 µM | Very Strong Prolongation | Very Strong Prolongation | [1] |

Note: The Connors et al. (1992) study demonstrated significant APD prolongation but did not provide a detailed concentration-response table. The terms used above are descriptive interpretations from the paper's findings.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

-

Stock Solution (10 mM):

-

This compound has a molecular weight of 483.84 g/mol .

-

To prepare a 10 mM stock solution, dissolve 4.84 mg of this compound in 1 mL of high-purity DMSO.

-

Aliquot and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

-

-

Working Solutions:

-

Prepare fresh working solutions daily by diluting the stock solution in the appropriate external solution for your experiment.

-

For example, to make a 1 µM working solution, add 1 µL of the 10 mM stock solution to 10 mL of the external solution.

-

Ensure thorough mixing before application to the cells.

-

Protocol 2: Whole-Cell Patch-Clamp Recording of Action Potentials (Current-Clamp)

This protocol is adapted for isolated adult guinea-pig or rabbit ventricular myocytes.

-

Cell Preparation:

-

Isolate ventricular myocytes using established enzymatic digestion protocols.

-

Allow cells to stabilize in a holding solution before recording.

-

-

Solutions:

-

External Solution (Tyrode's Solution, in mM): 138 NaCl, 4 KCl, 2.0 CaCl2, 1 MgCl2, 10 Glucose, 0.33 NaH2PO4, 10 HEPES. Adjust pH to 7.3 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.

-

-

Recording Procedure:

-

Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a gigaohm seal (>1 GΩ) with a single, healthy myocyte.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Switch the amplifier to current-clamp mode.

-

Elicit action potentials by injecting brief (e.g., 3 ms) suprathreshold current pulses at a fixed frequency (e.g., 1 Hz).

-

Record a stable baseline of action potentials for several minutes.

-